AcLys-PABC-VC-Aur0101

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C66H103N13O13S |

|---|---|

Poids moléculaire |

1318.7 g/mol |

Nom IUPAC |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C66H103N13O13S/c1-14-41(6)55(51(90-12)37-52(81)79-34-21-26-50(79)56(91-13)42(7)57(82)74-49(61-69-33-35-93-61)36-44-22-16-15-17-23-44)78(11)62(86)54(40(4)5)76-63(87)66(9,10)77-65(89)92-38-45-27-29-46(30-28-45)72-58(83)48(25-20-32-70-64(68)88)73-60(85)53(39(2)3)75-59(84)47(71-43(8)80)24-18-19-31-67/h15-17,22-23,27-30,33,35,39-42,47-51,53-56H,14,18-21,24-26,31-32,34,36-38,67H2,1-13H3,(H,71,80)(H,72,83)(H,73,85)(H,74,82)(H,75,84)(H,76,87)(H,77,89)(H3,68,70,88)/t41-,42+,47-,48-,49-,50-,51+,53-,54-,55-,56+/m0/s1 |

Clé InChI |

CSFABFFIYKWJFE-SDBMIVFWSA-N |

SMILES isomérique |

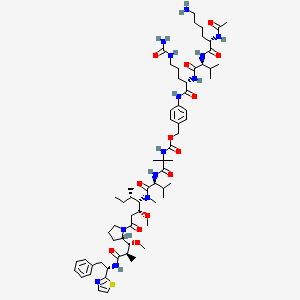

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C |

SMILES canonique |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibody-Drug Conjugates Utilizing a Cleavable Linker and Auristatin Payload

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, specific preclinical or clinical data for an antibody-drug conjugate (ADC) utilizing the precise "AcLys-PABC-VC-Aur0101" construct targeting acetylated lysine (B10760008) residues is not publicly available. This compound is recognized as a commercially available drug-linker conjugate for research purposes.[1][2] To provide a comprehensive technical guide that fulfills the core requirements of data presentation, experimental protocols, and mechanism visualization, this document will use Brentuximab Vedotin (Adcetris®) as a well-characterized, clinically approved case study. Brentuximab Vedotin employs a highly analogous mechanism, comprising a targeting antibody, a cathepsin-cleavable valine-citrulline (VC) linker, and the potent auristatin payload, monomethylauristatin E (MMAE).

Introduction to the Core Components and General Mechanism

Antibody-drug conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[2] The fundamental architecture of such an ADC consists of three key components:

-

Monoclonal Antibody (mAb): Provides specificity by targeting a distinct antigen predominantly expressed on the surface of tumor cells. In the case of the theoretical AcLys ADC, this would be an antibody that recognizes acetylated lysine residues, a post-translational modification that can be associated with cancer.[3][4] For our case study, Brentuximab Vedotin, the mAb is an anti-CD30 antibody.

-

Cytotoxic Payload: A highly potent small molecule designed to kill cancer cells. Auristatins, such as Aur0101 and its close analog MMAE, are synthetic derivatives of dolastatin 10 and function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

-

Linker System: Covalently connects the antibody to the payload. The this compound linker system is designed to be stable in systemic circulation and to release the payload upon entering the target cell. It consists of:

-

Valine-Citrulline (VC): A dipeptide specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly active within cancer cells.

-

Para-aminobenzyl carbamate (B1207046) (PABC): A self-immolative spacer that, upon cleavage of the VC linker, spontaneously releases the attached payload in its unmodified, active form.

-

AcLys (in the context of the linker name): Refers to the moiety that would be conjugated to the antibody, in this case, through an acetyl-lysine residue.

-

The general mechanism of action for such an ADC is a multi-step process beginning with systemic administration and culminating in the targeted destruction of cancer cells.

Detailed Mechanism of Action: A Step-by-Step Breakdown

The therapeutic effect of an ADC like Brentuximab Vedotin is achieved through a sequence of precisely orchestrated events, as illustrated in the signaling pathway diagram below.

-

Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The antibody component seeks out and binds with high affinity to its specific target antigen (e.g., CD30) on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked through the endosomal pathway and ultimately fuses with lysosomes.

-

Linker Cleavage: The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome cleave the valine-citrulline linker of the ADC.

-

Payload Release: Cleavage of the VC linker triggers the self-immolation of the PABC spacer, releasing the active cytotoxic payload (e.g., MMAE) into the cytoplasm of the cancer cell.

-

Microtubule Inhibition: The released auristatin payload binds to tubulin, a key component of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division.

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).

Quantitative Data

The efficacy of an ADC is determined by several key quantitative parameters. The following tables summarize representative preclinical data for auristatin-based ADCs with VC linkers, similar to what would be generated for an this compound ADC.

Table 1: In Vitro Cytotoxicity of Brentuximab Vedotin in CD30-Expressing Cell Lines

| Cell Line | Disease Model | CD30 Expression | IC50 (ng/mL) |

|---|---|---|---|

| Karpas 299 | Anaplastic Large Cell Lymphoma | High | ~10 |

| L540cy | Hodgkin Lymphoma | High | ~15 |

| L428 | Hodgkin Lymphoma | High | ~20 |

Data are representative values from preclinical studies. Actual values may vary between experiments.

Table 2: In Vivo Efficacy of an Anti-HER2-vcMMAE ADC in a Gastric Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition Rate (%) | Tumor Regression |

|---|---|---|---|

| Vehicle Control | - | 0 | No |

| Hertuzumab (Antibody only) | 10 | 45 | No |

| Hertuzumab-vcMMAE | 2.5 | 133 | Yes |

| Hertuzumab-vcMMAE | 5.0 | 193 | Yes (5/6 mice tumor-free) |

| Hertuzumab-vcMMAE | 10.0 | 200 | Yes (6/6 mice tumor-free) |

Data adapted from a study on a HER2-positive gastric cancer model using an ADC with a vc-MMAE linker-payload.[5]

Experimental Protocols

The quantitative data presented above are generated through a series of well-established in vitro and in vivo assays. Detailed methodologies for these key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Workflow Diagram:

Protocol:

-

Cell Seeding: Plate target cancer cells (e.g., NCI-N87 for HER2-positive gastric cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the ADC and control articles (e.g., naked antibody, isotype control ADC) in complete growth medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells.

-

Incubation: Incubate the plate for 72 to 96 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the ADC in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

-

Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC at various doses). Administer the treatments, typically via a single intravenous injection.[5]

-

Monitoring: Measure tumor volumes and body weights two to three times per week. Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Efficacy Endpoints: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Key endpoints include tumor growth inhibition, tumor regression, and survival.

-

Data Analysis: Plot the mean tumor volume for each group over time to visualize the treatment effect. Calculate the tumor growth inhibition rate at the end of the study.

Tubulin Polymerization Assay

This biochemical assay confirms that the payload (Aur0101/MMAE) functions by inhibiting tubulin polymerization.

Workflow Diagram:

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP) on ice.

-

Treatment Addition: In a pre-warmed 96-well plate, add the auristatin payload (MMAE), a positive control (e.g., colchicine), and a vehicle control (e.g., DMSO) to respective wells.

-

Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance corresponds to microtubule formation.

-

Data Analysis: Plot absorbance versus time. A flattened curve in the presence of the payload compared to the vehicle control indicates inhibition of tubulin polymerization.

Conclusion

The this compound drug-linker represents a sophisticated system for the targeted delivery of a potent cytotoxic agent. While specific data for an ADC utilizing this exact construct to target acetylated lysine is not yet in the public domain, the well-established mechanism of action of analogous ADCs like Brentuximab Vedotin provides a strong framework for understanding its potential therapeutic activity. The combination of a highly specific antibody, a stable yet cleavable linker, and a potent auristatin payload offers a promising strategy for developing effective cancer therapeutics. The experimental protocols detailed herein provide a robust methodology for the preclinical evaluation of such novel ADCs.

References

- 1. Brentuximab vedotin: clinical updates and practical guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polatuzumab vedotin: an investigational anti-CD79b antibody drug conjugate for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

AcLys-PABC-VC-Aur0101: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Antibody-Drug Conjugate Linker-Payload

Introduction

AcLys-PABC-VC-Aur0101 is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This drug-linker conjugate combines a potent cytotoxic agent, Aur0101, with a sophisticated linker system designed for controlled release within cancer cells. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.

This compound is specifically designed for use in ADCs that target the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G-protein coupled receptor that is overexpressed in a wide variety of cancers and plays a crucial role in tumor progression, invasion, angiogenesis, and metastasis.[1] This makes it an attractive target for selective cancer therapies.

Molecular Composition and Mechanism of Action

The this compound conjugate consists of four key components, each with a specific function in the ADC's mechanism of action:

-

Aur0101: The cytotoxic payload of the conjugate. Aur0101 is a potent auristatin derivative that inhibits tubulin polymerization, a critical process for cell division. By disrupting microtubule formation, Aur0101 induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.

-

Valine-Citrulline (VC) Linker: A dipeptide linker that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.

-

p-Aminobenzyloxycarbonyl (PABC) Spacer: A self-immolative spacer that connects the VC linker to the cytotoxic payload. Following the cleavage of the VC linker by cathepsin B, the PABC spacer spontaneously decomposes, ensuring the release of the unmodified and fully active Aur0101 payload.

-

Acetyl-Lysine (AcLys): This component serves as an attachment point for conjugation to the monoclonal antibody, often through a maleimide (B117702) group.

The overall mechanism of an ADC utilizing this compound begins with the binding of the antibody to the CXCR4 receptor on the surface of a cancer cell. This is followed by internalization of the ADC-receptor complex into the cell. Once inside the lysosome, the VC linker is cleaved by cathepsin B, triggering the self-immolation of the PABC spacer and the release of Aur0101. The free Aur0101 can then exert its cytotoxic effect by disrupting microtubule dynamics.

Quantitative Data

The following tables summarize key quantitative data for ADCs utilizing auristatin-based payloads and targeting CXCR4. While specific data for this compound is limited in publicly available literature, the data presented from a closely related anti-CXCR4 auristatin ADC provides a strong indication of its potential efficacy.[1]

Table 1: In Vitro Cytotoxicity of an Anti-CXCR4 Auristatin ADC [1]

| Cell Line | Target Antigen | EC50 (pM) |

| SJSA-1-met-luc | CXCR4+ | 80-100 |

| R7T1 | CXCR4- | No cytotoxicity observed |

Table 2: In Vivo Efficacy of an Anti-CXCR4 Auristatin ADC in a Lung-Seeding Tumor Model [1]

| Treatment Group | Dosage | Outcome |

| Anti-CXCR4 ADC | 2.5 mg/kg, every 5 days (2 doses) | Elimination of pulmonary lesions |

| PBS Control | N/A | Progressive tumor growth |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of ADCs. Below are representative protocols for in vitro cytotoxicity and in vivo xenograft studies.

In Vitro Cytotoxicity Assay

This protocol outlines a common method for determining the half-maximal effective concentration (EC50) of an ADC.

Methodology:

-

Cell Seeding: Plate CXCR4-positive (e.g., SJSA-1-met-luc) and CXCR4-negative (e.g., R7T1) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the anti-CXCR4 ADC and a non-targeting control ADC. Add the diluted ADCs to the cells.

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator.

-

Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

-

Data Analysis: Determine the EC50 values by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Study

This protocol describes a typical xenograft model to evaluate the anti-tumor efficacy of an ADC in a living organism.

Methodology:

-

Tumor Cell Implantation: Subcutaneously implant human cancer cells overexpressing CXCR4 into immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the animals into treatment and control groups.

-

ADC Administration: Administer the anti-CXCR4 ADC, a non-targeting control ADC, and a vehicle control intravenously at specified doses and schedules.

-

Monitoring: Measure tumor volumes and body weights of the animals regularly throughout the study.

-

Endpoint and Data Analysis: The study is concluded when tumors in the control group reach a specified size. Analyze the data to determine the extent of tumor growth inhibition and assess any treatment-related toxicity.

CXCR4 Signaling Pathway

The binding of the natural ligand CXCL12 to CXCR4 activates several downstream signaling pathways that promote cancer cell proliferation, survival, and migration. An anti-CXCR4 ADC not only delivers a cytotoxic payload but also has the potential to block these signaling cascades.

Conclusion

This compound is a highly promising drug-linker for the development of ADCs targeting CXCR4-expressing cancers. Its design incorporates a potent cytotoxic payload with a cleavable linker system that allows for targeted drug delivery and controlled release. The available preclinical data for similar constructs demonstrate significant anti-tumor activity both in vitro and in vivo. This technical guide provides a foundational understanding of this compound to aid in the advancement of novel ADC therapeutics.

References

An In-depth Technical Guide to the AcLys-PABC-VC-Aur0101 Drug-Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the AcLys-PABC-VC-Aur0101 drug-linker conjugate, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). The document details the structure and function of its constituent parts: the acetyl-lysine (AcLys) conjugation moiety, the self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, the cathepsin-cleavable valine-citrulline (VC) dipeptide, and the potent cytotoxic agent Auristatin 0101. This guide synthesizes available data on its mechanism of action, provides representative experimental protocols for its characterization, and presents quantitative data in structured tables. Diagrams illustrating the molecular structure, mechanism of action, and experimental workflows are included to facilitate understanding.

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the design of its linker-payload system. This compound is a sophisticated drug-linker construct that combines a potent microtubule inhibitor with a cleavable linker system engineered for stability in circulation and efficient payload release within the tumor cell lysosome. This guide delves into the technical details of this advanced ADC component.

Core Components and Structure

The this compound conjugate is a modular system, with each component playing a distinct and crucial role in the overall function of the resulting ADC.

-

Acetyl-lysine (AcLys): The N-terminal acetylated lysine (B10760008) serves as a reactive handle for conjugation to the monoclonal antibody (mAb). The ε-amino group of the lysine residue can be functionalized to react with specific amino acids, such as cysteine, on the antibody, forming a stable covalent bond. This method allows for a degree of control over the drug-to-antibody ratio (DAR).

-

Valine-Citrulline (VC) Linker: This dipeptide is designed to be selectively cleaved by lysosomal proteases, particularly cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] The VC linker is relatively stable in the systemic circulation, preventing premature release of the cytotoxic payload.[3]

-

p-Aminobenzyl Carbamate (PABC) Spacer: The PABC moiety acts as a self-immolative spacer.[2][4] Following the enzymatic cleavage of the VC linker by cathepsins, the PABC undergoes a 1,6-elimination reaction, leading to the release of the unmodified Auristatin 0101 payload.[4]

-

Auristatin 0101 (PF-06380101): As the cytotoxic payload, Auristatin 0101 is a potent synthetic analog of dolastatin 10.[5][6] It functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[5][7]

The overall structure facilitates the targeted delivery and conditional release of a highly potent cytotoxic agent, forming the basis of a promising anti-cancer therapeutic strategy. This compound is specifically noted for its use in an anti-CXCR4 ADC.[8][9][10]

Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound drug-linker is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. The subsequent steps are outlined below.

Quantitative Data

While specific quantitative data for the complete this compound conjugate is limited in publicly available literature, the following tables present representative data for its components and similar ADC constructs.

Table 1: In Vitro Cytotoxicity of Auristatin Analogs

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Auristatin 0101 | Various Cancer Lines | Sub-nanomolar |

| MMAE | Various Cancer Lines | Sub-nanomolar to low nanomolar |

| MMAF | Various Cancer Lines | Low nanomolar |

Note: Data is representative and compiled from various sources.

Table 2: Stability of VC-PABC Containing ADCs in Plasma

| ADC Construct | Species | Time (days) | Intact ADC (%) |

|---|---|---|---|

| Anti-Trop-2-AcLys-VC-Aur0101 | In vivo (preclinical) | - | Good stability reported[3] |

| C16-Linker 7-VC-PABC-Aur0101 | Mouse | 4.5 | ~60%[11] |

Note: Stability can be influenced by the conjugation site and antibody.

Experimental Protocols

The following are representative protocols for the characterization of ADCs containing the this compound drug-linker.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for the entire this compound molecule is not publicly available. However, the general workflow would involve the sequential coupling of the individual components, likely starting with the PABC-Aur0101 construct, followed by the addition of the VC dipeptide, and finally the acetylated lysine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. acrobiosystems.com [acrobiosystems.com]

- 7. benchchem.com [benchchem.com]

- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | anti-CXCR4 drug-linker | CAS# 1438851-17-2 | InvivoChem [invivochem.com]

- 10. What are ADC Linkers? | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

The Cytotoxic Profile of Aur0101: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Efficacy and Mechanism of Action of a Potent Auristatin Payload

Introduction

Aur0101, a synthetic analogue of the natural antineoplastic agent dolastatin 10, is a highly potent auristatin-based cytotoxic payload engineered for targeted delivery via antibody-drug conjugates (ADCs).[1] As a class, auristatins exert their antitumor effects by disrupting microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive analysis of the cytotoxicity of Aur0101, detailing its mechanism of action, summarizing key preclinical data, and outlining associated experimental methodologies to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Microtubule Disruption and Apoptotic Induction

The primary mechanism of action of Aur0101 is the potent inhibition of tubulin polymerization.[2] Upon delivery into a target cancer cell by an ADC, the Aur0101 payload is released from its antibody carrier within the lysosome. The free Aur0101 then binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to the collapse of the mitotic spindle, arresting the cell in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[3]

The signaling cascade following microtubule disruption by auristatins can involve the activation of stress-associated pathways, such as the JNK pathway, and the modulation of anti-apoptotic proteins, ultimately leading to the activation of caspases and programmed cell death.

Quantitative Cytotoxicity Data

Aur0101 exhibits potent cytotoxic activity against a range of cancer cell lines, with inhibitory concentrations (IC50) typically in the picomolar to low nanomolar range. When conjugated to a monoclonal antibody, the resulting ADC demonstrates target-dependent cytotoxicity.

In Vitro Cytotoxicity of Free Aur0101 Payload

| Cell Line | Cancer Type | GI50 (nM) | Assay Method |

| BT-474 | Breast Carcinoma | 0.26 | MTS Assay (4-day incubation) |

| MDA-MB-361 | Breast Carcinoma | 0.19 | MTS Assay (4-day incubation) |

| NCI-N87 | Gastric Carcinoma | 0.23 | MTS Assay (4-day incubation) |

| Data sourced from MedchemExpress product information, citing PMID: 25431858.[4] |

In Vitro Cytotoxicity of Aur0101-Containing ADCs

Preclinical studies of ADCs utilizing Aur0101 have demonstrated significant antitumor activity across various cancer cell lines. For instance, the anti-Trop-2 ADC, PF-06664178, was shown to kill most Trop-2 expressing cell lines with an IC50 below 1 nmol/L.[2] This highlights the effective delivery and potent cell-killing ability of the Aur0101 payload in a targeted manner.

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the evaluation of Aur0101 cytotoxicity.

In Vitro Cytotoxicity Assay (e.g., MTT, XTT, or Resazurin Reduction Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Aur0101 or an Aur0101-ADC against cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 7,500 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of the test compound (free Aur0101 or ADC) is prepared in fresh cell culture medium and added to the wells. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used.

-

Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: A viability reagent (e.g., MTT, XTT, or resazurin) is added to each well.[5] The plates are incubated for an additional 2 to 6 hours to allow for the conversion of the dye by metabolically active cells.

-

Data Acquisition: The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Antitumor Efficacy Studies (Xenograft Models)

Objective: To evaluate the antitumor activity of an Aur0101-ADC in a living organism.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are typically used.

-

Tumor Implantation: Human cancer cells (cell line-derived xenograft - CDX) or patient-derived tumor fragments (patient-derived xenograft - PDX) are implanted subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. The Aur0101-ADC is administered intravenously at various dose levels and schedules (e.g., once every 21 days).[2] The control group typically receives a vehicle or a non-targeting ADC.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Signaling Pathways in Aur0101-Induced Apoptosis

The disruption of microtubule dynamics by Aur0101 is a significant cellular stressor that activates intracellular signaling pathways culminating in apoptosis.

Conclusion

Aur0101 is a highly potent cytotoxic agent that, when incorporated into an ADC, provides a powerful tool for targeted cancer therapy. Its mechanism of action, centered on the disruption of microtubule polymerization, leads to effective tumor cell killing at picomolar to nanomolar concentrations. The preclinical data consistently demonstrate significant antitumor activity both in vitro and in vivo. A thorough understanding of its cytotoxic profile and the methodologies used for its evaluation is crucial for the continued development and optimization of Aur0101-based ADCs for clinical applications.

References

- 1. dovepress.com [dovepress.com]

- 2. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-Human Study of PF-06647020 (Cofetuzumab Pelidotin), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

The Gatekeeper of Potency: A Technical Guide to the PABC Self-Immolative Spacer in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this powerful therapeutic is the linker, a component meticulously designed to ensure the ADC remains stable in circulation and releases its toxic cargo only upon reaching the target cancer cell. Central to many successful linker systems is the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. This guide provides an in-depth exploration of the PABC spacer's critical role, its mechanism of action, and the experimental methodologies used to evaluate its performance in ADCs.

The Core Function: Controlled Payload Liberation

The primary role of the PABC self-immolative spacer is to create a stable linkage between the cleavable part of the linker (often a peptide sequence) and the drug payload.[1][2] This bond must be robust enough to prevent premature drug release in the systemic circulation, which could lead to off-target toxicity.[3] However, upon enzymatic cleavage of the adjacent trigger, the PABC spacer is designed to undergo a rapid, spontaneous electronic cascade. This "self-immolation" results in the clean and efficient release of the unmodified, fully active cytotoxic drug inside the target cell.[2][4]

The most prevalent linker construct utilizing this spacer is the valine-citrulline-PABC (VC-PABC) system.[5][6] The valine-citrulline dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of cancer cells.[7][8]

Mechanism of Action: An Electronic Cascade

The self-immolative process of the PABC spacer is a well-orchestrated chemical reaction. The following diagram illustrates the key steps involved in the release of an amine-containing payload, such as Monomethyl Auristatin E (MMAE), from a VC-PABC linker system.

Figure 1: Mechanism of payload release from a Val-Cit-PABC linker.

Upon internalization and trafficking to the lysosome, Cathepsin B cleaves the amide bond between citrulline and the PABC spacer. This enzymatic cleavage unmasks the aniline nitrogen of the PABC moiety, generating an unstable intermediate.[4] This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction, which involves an electronic cascade through the aromatic ring.[2] This process results in the release of the free drug, carbon dioxide, and a quinone methide by-product.[4]

Quantitative Analysis of PABC-Containing ADCs

The performance of an ADC is quantitatively assessed through a series of in vitro and in vivo studies. The following tables summarize key data for ADCs utilizing the PABC self-immolative spacer.

Table 1: In Vitro Cytotoxicity of PABC-Containing ADCs

| ADC Target | Cell Line | Linker-Payload | IC50 (ng/mL) | Reference |

| HER2 | N87 (High HER2) | Trastuzumab-vc-MMAE | 13 - 43 | [9] |

| HER2 | BT474 (High HER2) | Trastuzumab-vc-MMAE | 13 - 43 | [9] |

| HER2 | MDA-MB-361-DYT2 (Moderate HER2) | Trastuzumab-vc-MMAE (DAR >3.5) | 25 - 80 | [9] |

| HER2 | MDA-MB-361-DYT2 (Moderate HER2) | Trastuzumab-vc-MMAE (DAR <3.5) | 1500 - 60000 | [9] |

| EGFR | A549 | Cetuximab-vc-PAB-MMAE | Varies with concentration | [10] |

Table 2: In Vivo Efficacy of PABC-Containing ADCs in Xenograft Models

| ADC Target | Xenograft Model | ADC | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| EGFR | A549 (Human Lung Cancer) | Erbitux-vc-PAB-MMAE | Not specified | Significant inhibition vs. controls | [10] |

| HER2 | JIMT-1 (Breast Cancer) | Anti-HER2-EVCit-ADC (3 mg/kg) | Single dose | Significant tumor suppression | [11] |

| HER2 | KPL-4 (Breast Cancer) | Anti-HER2-EVCit-ADC (3 mg/kg) | Single dose | Significant tumor suppression | [11] |

Table 3: Preclinical Pharmacokinetic Parameters of ADCs

| ADC | Species | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vc) | Reference |

| Brentuximab vedotin (Adcetris®) | Rat | 78.7 h | 0.44 mL/h/kg | 31.7 mL/kg | [12] |

| Brentuximab vedotin (Adcetris®) | Monkey | 139 h | 0.28 mL/h/kg | 46.1 mL/kg | [12] |

| Ado-trastuzumab emtansine (Kadcyla®) | Rat | 84.1 h | 0.49 mL/h/kg | 43.8 mL/kg | [12] |

| Ado-trastuzumab emtansine (Kadcyla®) | Monkey | 139 h | 0.23 mL/h/kg | 37.6 mL/kg | [12] |

Experimental Protocols

The characterization of ADCs with PABC linkers involves a suite of well-defined experimental protocols.

In Vitro Plasma Stability Assay

This assay is crucial to determine the stability of the ADC and prevent premature drug release.[3]

-

Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).[13]

-

Sample Processing: At each time point, precipitate plasma proteins using a solvent like acetonitrile (B52724) and centrifuge to separate the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence of the released free payload using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[3][14]

-

Data Analysis: Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.[8][15]

-

Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, an unconjugated antibody control, and the free payload for a specified duration (e.g., 72-96 hours).[16]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.[16]

In Vivo Efficacy Study in Xenograft Models

These studies evaluate the anti-tumor activity of the ADC in a living organism.[7][17]

-

Tumor Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.[10]

-

Tumor Growth Monitoring: Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³).

-

Treatment Administration: Randomize mice into treatment groups (e.g., ADC, vehicle control, unconjugated antibody) and administer the treatment via a suitable route (e.g., intravenous injection).[18]

-

Efficacy Assessment: Measure tumor volume and body weight regularly to assess anti-tumor efficacy and toxicity.[7]

-

Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups.[7]

Experimental and Logical Workflows

The development and evaluation of an ADC with a PABC spacer follows a logical progression of experiments.

Figure 2: General workflow for the evaluation of an ADC.

Conclusion

The p-aminobenzyloxycarbonyl self-immolative spacer is a cornerstone of modern ADC design, enabling the controlled and efficient release of cytotoxic payloads within target cancer cells. Its predictable mechanism of action and proven utility in numerous preclinical and clinically approved ADCs underscore its importance in the field. A thorough understanding of its function, coupled with robust experimental evaluation, is paramount for the successful development of next-generation ADCs with improved therapeutic windows. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing this promising class of cancer therapeutics.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 4. waters.com [waters.com]

- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Valine-Citrulline Linker Cleavage in Tumor Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the cleavage of the valine-citrulline (Val-Cit) linker within the tumor microenvironment. This linker technology is a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery and conditional release of potent cytotoxic agents within cancer cells.

Introduction to Valine-Citrulline Linker Technology

The Val-Cit linker is a dipeptide-based, enzymatically cleavable linker system designed for optimal stability in systemic circulation and selective processing within the lysosomes of tumor cells.[][2] This targeted release mechanism is critical for maximizing the therapeutic index of ADCs, enhancing their anti-tumor efficacy while minimizing off-target toxicities.[] The linker's design leverages the overexpression of certain lysosomal proteases, most notably Cathepsin B, in a variety of cancer types.[][3]

ADCs utilizing the Val-Cit linker, such as brentuximab vedotin, tisotumab vedotin, and polatuzumab vedotin, have demonstrated significant clinical success in treating both hematological and solid tumors.[][2][4] The core components of this linker system typically include the valine and citrulline residues, along with a self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC), which facilitates the traceless release of the conjugated payload.[3][5]

The Mechanism of Intracellular Cleavage

The targeted release of the cytotoxic payload from a Val-Cit-linked ADC is a multi-step process initiated upon the ADC's binding to its target antigen on the cancer cell surface.

References

- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to AcLys-PABC-VC-Aur0101 for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This in-depth guide focuses on a specific ADC linker-payload, AcLys-PABC-VC-Aur0101, designed for selective delivery of the potent auristatin derivative, Aur0101, to tumor cells. This document will provide a comprehensive overview of its components, mechanism of action, available preclinical and clinical data, detailed experimental protocols, and visualizations of key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.

Core Components and Mechanism of Action

The this compound is a complex molecular entity engineered for optimal performance as part of an ADC. It consists of four key components: a conjugation moiety (implicated by Acetyllysine), a cleavable linker system (PABC-VC), and a potent cytotoxic payload (Aur0101).

-

Acetyllysine (AcLys): The "AcLys" designation in the linker name suggests a role for acetyllysine in the conjugation strategy. In the context of ADCs, conjugation often occurs through the nucleophilic amine groups of lysine (B10760008) residues on the antibody surface. The use of an acetylated lysine derivative in the linker construct could be a strategy to achieve a more homogenous drug-to-antibody ratio (DAR) by providing a specific chemical handle for conjugation, potentially through enzymatic or chemical ligation methods.

-

p-Aminobenzyloxycarbonyl (PABC) Spacer: The PABC moiety serves as a self-immolative spacer. Following the cleavage of the adjacent valine-citrulline dipeptide, the PABC linker undergoes spontaneous 1,6-elimination, which in turn liberates the active Aur0101 payload in its unmodified and fully potent form within the target cell. This self-immolative property is crucial for the efficient release of the cytotoxic agent.

-

Valine-Citrulline (VC) Dipeptide Linker: The valine-citrulline dipeptide is a well-established protease-cleavable linker in ADC technology. It is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment and within cancer cells. This selective cleavage ensures that the cytotoxic payload is released predominantly inside the target cancer cells, minimizing off-target toxicity.

-

Auristatin 0101 (Aur0101): Aur0101 is a potent synthetic analog of the natural antimitotic agent dolastatin 10. As a microtubule inhibitor, Aur0101 disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of rapidly dividing cancer cells. Its high potency makes it an ideal payload for ADCs, as only a small number of molecules are required to kill a target cell.

Mechanism of Action of an ADC with this compound

The therapeutic action of an ADC utilizing the this compound linker-payload follows a multi-step process:

-

Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.

-

Linker Cleavage: Within the lysosome, the valine-citrulline linker is cleaved by Cathepsin B or other lysosomal proteases.

-

Payload Release: The cleavage of the VC linker triggers the self-immolation of the PABC spacer, leading to the release of the free Aur0101 payload into the cytoplasm.

-

Cytotoxicity: The released Aur0101 binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest and apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for ADCs utilizing the this compound linker-payload or similar constructs.

Table 1: In Vitro Cytotoxicity Data

| ADC Target | Cell Line | IC50/EC50 | Reference |

| CXCR4 | Jurkat (T-cell leukemia) | 17.7 nM | [1] |

| CXCR4 | CXCR4+ cancer cells | ~80-100 pM | [2] |

Table 2: Clinical Trial Data for PF-06804103 (Anti-HER2 ADC with a similar MC-VC-PABC-Aur0101 linker)

| Parameter | Value | Notes | Reference |

| Phase | 1 | Dose-escalation and expansion study | [3] |

| Patient Population | HER2-positive solid tumors | Breast cancer, gastric cancer, etc. | [3] |

| Recommended Phase 2 Dose | 3.0 mg/kg and 4.0 mg/kg | - | [3] |

| Objective Response Rate (ORR) in HER2+ Breast Cancer (4.0 mg/kg) | 47.4% | - | [3] |

| Common Adverse Events | Fatigue, nausea, alopecia, decreased appetite | - | [3] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the in vitro cytotoxicity of an ADC using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cancer cell line (e.g., Jurkat for an anti-CXCR4 ADC)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ADC construct with this compound

-

Control antibody (without the drug-linker)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vitro Plasma Stability Assay

This protocol provides a general method for evaluating the stability of an ADC in plasma.

Materials:

-

ADC construct with this compound

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Analytical method to measure the drug-to-antibody ratio (DAR), such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

Procedure:

-

Incubation: Dilute the ADC to a final concentration in plasma (e.g., 1 mg/mL). A control sample should be prepared by diluting the ADC in PBS.

-

Time Points: Incubate the plasma and PBS samples at 37°C. At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the samples and store them at -80°C until analysis.

-

Sample Preparation for Analysis: Thaw the samples and prepare them for DAR analysis according to the chosen analytical method. This may involve purification of the ADC from the plasma.

-

DAR Analysis: Analyze the samples to determine the average DAR at each time point.

-

Data Analysis: Plot the average DAR against time for both the plasma and PBS samples. The rate of DAR decrease in plasma compared to the PBS control indicates the stability of the ADC in plasma.

Visualizations

Signaling Pathway of Auristatin 0101

References

The Discovery and Development of AcLys-PABC-VC-Aur0101: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLys-PABC-VC-Aur0101 is a pivotal drug-linker conjugate integral to the development of next-generation Antibody-Drug Conjugates (ADCs). This technology combines the potent cytotoxic activity of the auristatin payload, Aur0101, with a sophisticated, cleavable linker system designed for targeted delivery to cancer cells. This in-depth guide explores the discovery, mechanism of action, and development of this compound, providing a technical resource for professionals in the field of oncology and drug development.

The core of this conjugate lies in its three principal components:

-

Acetyl-lysine (AcLys): A component that can influence the physicochemical properties of the linker.

-

p-aminobenzyl carbamate (B1207046) (PABC): A self-immolative spacer that, upon cleavage, efficiently releases the payload.

-

Valine-Citrulline (VC): A dipeptide motif specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.

-

Aur0101: A potent synthetic analog of the natural antineoplastic agent dolastatin 10. Aur0101 exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.

This guide will provide a comprehensive overview of the available preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved in the action of ADCs utilizing this compound.

Discovery and Synthesis

While specific proprietary details of the initial discovery and synthesis of this compound are not publicly available, the general synthetic strategy for similar valine-citrulline (VC) based linkers is well-established in the scientific literature. The synthesis typically involves a multi-step process:

-

Dipeptide Formation: The synthesis begins with the coupling of protected valine and citrulline amino acids to form the VC dipeptide. This process often utilizes standard peptide coupling reagents.

-

Spacer Attachment: The PABC self-immolative spacer is then attached to the citrulline residue of the dipeptide.

-

Payload Conjugation: The cytotoxic payload, Aur0101, is conjugated to the PABC spacer. This is a critical step that requires precise control to ensure the stability of the conjugate.

-

Functional Group Introduction: The N-terminus of the valine is then modified, in this case with an acetylated lysine, to complete the drug-linker construct. The final product is then purified and characterized.

The development of this linker technology was driven by the need for ADCs with a stable linkage in systemic circulation to minimize off-target toxicity, coupled with efficient cleavage and payload release within the target cancer cells.

Mechanism of Action

The mechanism of action for an ADC utilizing the this compound drug-linker conjugate is a multi-step process that leverages both the specificity of the monoclonal antibody and the potent cytotoxicity of the auristatin payload.

-

Target Binding and Internalization: The ADC first binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.

-

Lysosomal Trafficking: The internalized vesicle containing the ADC is trafficked to the lysosome.

-

Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the valine-citrulline dipeptide linker.

-

Payload Release: Cleavage of the VC linker initiates the self-immolation of the PABC spacer, leading to the release of the active Aur0101 payload into the cytoplasm of the cancer cell.

-

Microtubule Disruption: The released Aur0101 binds to tubulin, inhibiting its polymerization into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle.

-

Cell Cycle Arrest and Apoptosis: Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, preventing the cell from completing mitosis. This prolonged arrest ultimately triggers programmed cell death, or apoptosis.

The following diagram illustrates the general mechanism of action for an ADC employing the this compound drug-linker.

In-Depth Technical Guide to AcLys-PABC-VC-Aur0101: A Potent Component of Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLys-PABC-VC-Aur0101 is a highly potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a transformative class of biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs, enabling targeted therapy for cancer. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental considerations for this compound.

Chemical Properties

This compound is a complex molecule comprising three key components: the cytotoxic payload Aur0101, a cleavable linker system, and a terminal acetylated lysine (B10760008) (AcLys) residue. The linker consists of a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer and a valine-citrulline (VC) dipeptide that is susceptible to enzymatic cleavage.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆₆H₁₀₃N₁₃O₁₃S | [1] |

| Molecular Weight | 1318.67 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | -20°C, protect from light |

Mechanism of Action

The therapeutic efficacy of an ADC incorporating this compound is predicated on a multi-step process that ensures targeted delivery and selective release of the cytotoxic payload within cancer cells.

-

Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the valine-citrulline linker by proteases, such as Cathepsin B.

-

Payload Release and Action: Cleavage of the linker triggers the self-immolation of the PABC spacer, releasing the active cytotoxic agent, Aur0101. Aur0101 is a potent microtubule inhibitor. It binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Signaling Pathway of Auristatin-Induced Apoptosis

Caption: Mechanism of action of an this compound based ADC.

Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the general synthetic strategy involves a multi-step process. This typically includes the solid-phase synthesis of the peptide linker, followed by the attachment of the PABC spacer, conjugation of the Aur0101 payload, and finally, the addition of the acetylated lysine. Purification is generally achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

General Experimental Workflow for ADC Development

The development of an ADC using this compound involves a series of well-defined steps, from initial design to final characterization.

Caption: A generalized workflow for the development of an ADC.

Conclusion

This compound is a critical component in the advancement of targeted cancer therapies. Its design, which incorporates a potent cytotoxic agent with a cleavable linker system, allows for the selective destruction of cancer cells while minimizing off-target toxicity. A thorough understanding of its chemical properties and mechanism of action is paramount for researchers and developers in the field of antibody-drug conjugates. Further research into novel linker technologies and payload combinations will continue to refine the efficacy and safety of this promising class of therapeutics.

References

The Strategic Role of Acetylated Lysine in Antibody-Drug Conjugate Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells, thereby enhancing efficacy while minimizing off-target toxicity. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall performance of an ADC. Its chemical properties dictate the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall pharmacokinetic and pharmacodynamic profile. This technical guide delves into the emerging role of acetylated lysine (B10760008) and lysine-containing motifs within ADC linkers, exploring their function in modulating ADC properties and providing a comprehensive overview of relevant experimental protocols and analytical methods.

The Function of Modified Lysine in ADC Linkers: Enhancing Stability and Therapeutic Index

Traditional lysine conjugation targets the abundant ε-amino groups on the surface of antibodies, often resulting in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to unpredictable pharmacokinetics and a narrow therapeutic window. To address these challenges, linker chemistry has evolved to incorporate modified amino acids, including acetylated lysine and di-lysine motifs, to impart desirable physicochemical properties.

The incorporation of acetylated lysine or lysine-containing dipeptides into ADC linkers serves several key functions:

-

Enhanced Hydrophilicity: The acetylation of lysine's side-chain amine neutralizes its positive charge, and the presence of the acetyl group can increase the overall hydrophilicity of the linker. Hydrophilic linkers are known to improve the solubility and reduce the aggregation propensity of ADCs, which is particularly beneficial when working with hydrophobic payloads.[1][2][3] This can lead to improved pharmacokinetics and a better safety profile.[1]

-

Modulation of Enzymatic Cleavage: Peptide linkers containing specific amino acid sequences can be designed for cleavage by tumor-associated enzymes, such as Cathepsin B.[4] The inclusion of a lysine-lysine (Lys-Lys) dipeptide has been explored as a recognition motif for Cathepsin B, offering an alternative to the more common valine-citrulline (Val-Cit) linker. The kinetics of enzymatic cleavage can be fine-tuned by such modifications, potentially leading to more efficient and specific payload release within the tumor microenvironment.[5]

-

Improved Proteolytic Stability: N-terminal acetylation of peptides has been shown to enhance their stability against non-specific proteolysis in plasma.[6] By incorporating an acetylated amino acid at the N-terminus of a peptide linker, it is possible to increase the circulating half-life of the ADC and reduce premature payload release, thereby minimizing systemic toxicity.[6]

Quantitative Data on ADC Properties

The impact of linker modification on the biophysical and pharmacological properties of ADCs is a critical area of investigation. The following tables summarize key quantitative data from comparative studies of different linker technologies.

| Linker Type | Average DAR | In Vitro Plasma Stability (% Intact ADC after 7 days) | In Vivo Tumor Growth Inhibition (%) | Reference |

| Standard Linker (e.g., Val-Cit) | 3.8 | ~95% (human serum) | Varies with target and payload | [4] |

| Lys-Lys Linker | Not specified | Investigated as a stable alternative | Aims for improved efficacy | [7] |

| N-acetylated Peptide Linker | Not specified | Significantly increased in human plasma | Aims for enhanced therapeutic window | [6] |

| Hydrophilic (PEG) Linker | Can enable higher DARs | Longer circulation half-life | Slower plasma clearance | [1] |

Table 1: Comparative Performance of Different ADC Linker Technologies. This table provides a summary of the impact of different linker types on key ADC parameters. While direct quantitative comparisons of acetylated lysine linkers are still emerging in the literature, the data on related hydrophilic and modified peptide linkers suggest a trend towards improved stability and potentially higher efficacy.

Experimental Protocols

The development and characterization of ADCs with modified linkers involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of a Lysine-Based ADC (Two-Step Conjugation)

This protocol describes a general method for conjugating a drug-linker to an antibody via lysine residues using a two-step approach.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Bifunctional linker with an amine-reactive group (e.g., NHS ester) and a thiol-reactive group (e.g., maleimide)

-

Thiol-containing drug-linker payload

-

Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5 for lysine modification; phosphate (B84403) buffer, pH 7.0 for thiol reaction)

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or protein A affinity chromatography)

-

Analytical instruments (UV/Vis spectrophotometer, LC-MS)

Procedure:

-

Antibody Preparation: Dialyze the mAb into the lysine modification reaction buffer (e.g., borate buffer, pH 8.5). Adjust the antibody concentration to 5-10 mg/mL.

-

Linker Activation: Dissolve the bifunctional linker in an organic solvent (e.g., DMSO) at a concentration of 10-20 mM.

-

Lysine Modification: Add the activated linker solution to the antibody solution at a molar ratio of 5-10 fold excess of linker to antibody. Incubate the reaction at 4°C for 2-4 hours with gentle mixing.

-

Quenching: Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at 4°C.

-

Purification of Modified Antibody: Purify the linker-modified antibody from excess linker and quenching reagent using SEC or dialysis into the thiol reaction buffer (e.g., phosphate buffer, pH 7.0).

-

Payload Conjugation: Dissolve the thiol-containing drug-linker payload in DMSO. Add the payload solution to the purified linker-modified antibody at a molar ratio of 3-5 fold excess of payload to modified antibody.

-

Incubation: Incubate the reaction at room temperature for 4-16 hours in the dark.

-

Purification of ADC: Purify the final ADC product from unreacted payload and other impurities using SEC.

-

Characterization: Characterize the purified ADC for DAR, purity, and aggregation using UV/Vis spectroscopy, HIC-HPLC, and SEC-HPLC, respectively. Confirm the identity and integrity of the ADC by LC-MS.

Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This protocol provides a straightforward method for determining the average DAR of an ADC.

Principle:

The Beer-Lambert law is used to determine the concentrations of the antibody and the conjugated drug based on their distinct absorbance maxima.

Materials:

-

Purified ADC sample

-

Unconjugated antibody (for reference)

-

Free drug-linker (for reference)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine Extinction Coefficients: Measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two different wavelengths (e.g., 280 nm for the antibody and a wavelength where the drug has maximum absorbance, e.g., λmax_drug).

-

Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at the two selected wavelengths (A280 and Aλmax_drug).

-

Calculate Concentrations: Use the following equations to calculate the concentration of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample:

-

A280 = εAb,280 * [Ab] + εDrug,280 * [Drug]

-

Aλmax_drug = εAb,λmax_drug * [Ab] + εDrug,λmax_drug * [Drug]

-

-

Calculate DAR: The DAR is the molar ratio of the drug to the antibody:

-

DAR = [Drug] / [Ab]

-

Characterization of ADCs by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of ADCs, providing information on DAR distribution, conjugation sites, and structural integrity.

Procedure Outline (Intact Mass Analysis):

-

Sample Preparation: Desalt the purified ADC sample using a suitable method (e.g., SEC or buffer exchange) into a volatile buffer compatible with MS (e.g., ammonium (B1175870) acetate).

-

LC-MS Analysis: Inject the desalted ADC sample onto a reverse-phase liquid chromatography (RP-LC) column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire mass spectra of the intact ADC under denaturing conditions.

-

Data Analysis: Deconvolute the resulting mass spectra to obtain the mass of the different ADC species (unconjugated antibody, and antibody with 1, 2, 3...n drugs).

-

DAR Calculation: Calculate the average DAR by taking the weighted average of the different drug-loaded species observed in the mass spectrum.[8]

Visualizations: Workflows and Pathways

ADC Development Workflow

The development of an ADC is a multi-step process that begins with target selection and culminates in a clinically viable therapeutic.

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate.

ADC Mechanism of Action

The therapeutic effect of an ADC is realized through a series of cellular events following its administration.

Caption: The cellular mechanism of action of a typical Antibody-Drug Conjugate.

Conclusion

The strategic incorporation of modified amino acids, such as acetylated lysine and di-lysine motifs, into ADC linkers represents a promising avenue for enhancing the therapeutic potential of these targeted therapies. By improving hydrophilicity, modulating enzymatic cleavage, and increasing proteolytic stability, these novel linker designs can lead to ADCs with more favorable pharmacokinetic profiles, reduced off-target toxicity, and ultimately, a wider therapeutic window. As our understanding of the intricate interplay between linker chemistry and ADC performance continues to grow, so too will our ability to design and develop the next generation of highly effective and safe cancer therapeutics. Further research focusing on direct comparative studies of ADCs with and without acetylated lysine linkers is warranted to fully elucidate their benefits and guide future ADC design.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysine-lysine‒based enzymatically cleavable linkers for antibody-drug conjugates [harvest.usask.ca]

- 8. sciex.com [sciex.com]

Methodological & Application

Application Notes and Protocols for AcLys-PABC-VC-Aur0101 Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a revolutionary class of biotherapeutics designed for the targeted delivery of highly potent cytotoxic agents to cancer cells. This approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. The AcLys-PABC-VC-Aur0101 is a sophisticated drug-linker system designed for ADC development. It comprises a highly potent auristatin derivative, Aur0101, which induces cell death by inhibiting tubulin polymerization.[1][2] This payload is connected to the antibody via a linker system consisting of a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-emolative p-aminobenzylcarbamate (PABC) spacer, and an acetylated lysine (B10760008) (AcLys) residue for attachment.[3][4]

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome.[3][5] Within the acidic environment of the lysosome, cathepsin B cleaves the VC linker, initiating a cascade that leads to the release of the active Aur0101 payload into the cytoplasm.[1][5] The released Aur0101 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][5]

These application notes provide a detailed, step-by-step protocol for the conjugation of this compound to a monoclonal antibody, as well as methods for the purification and characterization of the resulting ADC.

Quantitative Data Summary

Successful ADC development relies on the precise control of conjugation parameters to achieve a desired drug-to-antibody ratio (DAR). The DAR is a critical quality attribute that significantly impacts the efficacy and safety of the ADC.[6] A low DAR may result in suboptimal potency, while a high DAR can lead to instability, aggregation, and potential off-target toxicities.[7] The following table summarizes key quantitative parameters for the conjugation and characterization of an this compound ADC.

| Parameter | Recommended Range/Value | Method of Determination | Reference |

| Antibody Concentration | 1–10 mg/mL | UV-Vis Spectroscopy (A280) | [8] |

| Reducing Agent (TCEP) Molar Excess | 2–5 equivalents | N/A | [] |

| This compound Molar Excess | 3–10 equivalents | N/A | |

| Optimal Drug-to-Antibody Ratio (DAR) | 2–4 | HIC-HPLC, RP-HPLC, Mass Spectrometry | [6][] |

| Conjugation Reaction Time | 1–4 hours | Time-course analysis | [8] |

| Conjugation Reaction Temperature | 4–25 °C | Temperature optimization studies | |

| Purification Method | Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC) | HPLC-based analysis | [11][12] |

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

Degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

-

Nitrogen gas

Procedure:

-

Prepare the antibody solution to a final concentration of 1–10 mg/mL in the degassed reaction buffer.

-

Add a 2–5 molar excess of TCEP to the antibody solution.

-

Flush the headspace of the reaction vial with nitrogen gas to prevent re-oxidation of the thiol groups.

-

Incubate the reaction mixture for 1–2 hours at 37°C with gentle mixing.

-

Immediately proceed to the purification of the reduced antibody using a desalting column (e.g., Sephadex G-25) equilibrated with the degassed reaction buffer to remove excess TCEP.

-

Determine the concentration of the reduced antibody using UV-Vis spectroscopy at 280 nm.

Protocol 2: Conjugation of this compound to Reduced Antibody

This protocol details the conjugation of the maleimide-activated this compound drug-linker to the generated thiol groups on the reduced antibody.

Materials:

-

Reduced monoclonal antibody (from Protocol 1)

-

This compound dissolved in a compatible organic solvent (e.g., DMSO)

-

Degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

-

Quenching solution (e.g., 100 mM N-acetylcysteine)

Procedure:

-

To the purified reduced antibody, immediately add a 3–10 molar excess of the this compound solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

-